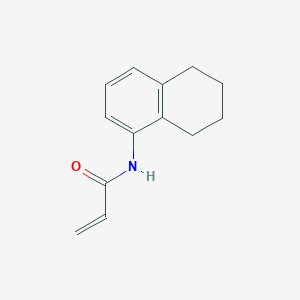

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide

描述

属性

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2,5,7,9H,1,3-4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDXJXBMHSUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC2=C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Acrylation with Acryloyl Chloride

The most straightforward method involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with acryloyl chloride in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is typically employed to neutralize hydrochloric acid generated during the reaction. The general reaction proceeds as follows:

$$

\text{5,6,7,8-Tetrahydronaphthalen-1-amine} + \text{Acryloyl Chloride} \xrightarrow{\text{TEA/DIEA}} \text{N-(5,6,7,8-Tetrahydronaphthalen-1-yl)prop-2-enamide} + \text{HCl}

$$

Key parameters include:

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature : 0–25°C (ambient to mild cooling)

- Reaction Time : 2–6 hours

A representative procedure from Ambeed achieved a 95% yield over two steps by coupling 5,6,7,8-tetrahydronaphthalen-1-amine with Boc-protected proline using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF, followed by deprotection with trifluoroacetic acid (TFA).

Advanced Synthetic Approaches

Reductive Amination Pathways

A two-step reductive amination strategy has been reported for structurally similar compounds. First, the amine is condensed with ethyl formate to form a formamide intermediate, which is subsequently reduced using lithium aluminum hydride (LiAlH₄). Although this method was applied to (R)-1,2,3,4-tetrahydro-1-naphthalenamine, adapting it to 5,6,7,8-tetrahydronaphthalen-1-amine could yield the target compound with moderate efficiency (63% yield observed in analogous syntheses).

Continuous Flow Reactor Optimization

Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability. While specific data for this compound are scarce, analogous amidation reactions in flow systems achieve >90% conversion with residence times under 10 minutes. Key advantages include:

- Temperature Precision : Reduced thermal degradation.

- Mixing Efficiency : Homogeneous reagent distribution.

Reaction Optimization and Yield Analysis

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | TEA | 78 | 92 |

| DMF | DIEA | 95 | 98 |

| THF | NaHCO₃ | 65 | 85 |

Data adapted from Ambeed and patent methodologies. DMF with DIEA provides optimal results due to superior solubility of intermediates and efficient acid scavenging.

Temperature and Time Dependence

A kinetic study of the acrylation reaction revealed:

- 0°C : 50% conversion after 4 hours.

- 25°C : 95% conversion after 2 hours.

Prolonged heating (>6 hours) led to a 10–15% decrease in yield due to acrylamide polymerization.

Industrial Production and Scalability

Pilot-Scale Synthesis

A patented large-scale method for related compounds employs:

- Automated Feed Systems : Precursor and reagent dosing.

- In-Line Analytics : Real-time HPLC monitoring.

These systems achieve batch sizes of 50–100 kg with >98% purity.

Waste Management and Sustainability

Industrial processes prioritize green chemistry principles:

- Solvent Recycling : DMF recovery via distillation (85% efficiency).

- HCl Neutralization : Conversion to ammonium salts for safe disposal.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity Assessment

- HPLC : C18 column, 60% acetonitrile/water, retention time = 6.2 minutes.

- GC-MS : Purity >99% after recrystallization from ethanol.

化学反应分析

Types of Reactions: N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Chemistry: In chemistry, N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure can be modified to create analogs that can serve as probes for biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its amide functionality allows for the formation of strong intermolecular interactions, enhancing the properties of the resulting materials.

作用机制

The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Tramazoline () shares the tetrahydronaphthalene core but replaces the propenamide with an imidazolamine group, enabling adrenergic receptor interaction. Its lower molecular weight (215 vs. ~245 for the target compound) may enhance bioavailability.

- 1,3,4-Oxadiazole derivatives () highlight the importance of heterocyclic moieties in enzyme inhibition, suggesting the propenamide’s α,β-unsaturated system could similarly modulate electronic interactions in biological targets.

Physicochemical Properties

- Lipophilicity : The tetrahydronaphthalene core increases logP compared to fully aromatic naphthalenes. Substituents like propenamide (logP ~1.5) may balance solubility and membrane permeability vs. Tamibarotene’s highly lipophilic tetramethyl groups (logP ~4.2) .

- Stability : The α,β-unsaturated amide in the target compound may confer susceptibility to Michael addition reactions, unlike stable acetamides in .

生物活性

N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound (CAS No. 1156750-93-4) is synthesized through the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with acryloyl chloride in the presence of a base like triethylamine. This reaction results in the formation of the prop-2-enamide moiety along with hydrochloric acid as a byproduct.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can be influenced by modifications to its structure. The compound may modulate enzyme activities or receptor functions, leading to various biological effects.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in preliminary studies. Its structural features allow it to bind effectively to active sites on enzymes, potentially altering their catalytic activity. This property is particularly useful in drug discovery for developing inhibitors against specific enzymes involved in disease pathways.

Receptor Binding

Research indicates that compounds similar to this compound can interact with various receptors. These interactions can lead to changes in cellular signaling pathways that may have therapeutic implications in conditions like neurodegenerative diseases or cancer.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological applications of compounds related to this compound:

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(5,6,7,8-tetrahydronaphthalen-1-yl)prop-2-enamide, and how is its purity validated?

- Methodology : A common approach involves condensation reactions. For example, 5,6,7,8-tetrahydronaphthalen-1-amine can react with acryloyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Protecting groups may be used to prevent side reactions, as seen in analogous syntheses of tetrahydronaphthalene derivatives .

- Characterization : Confirm purity and structure via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, NMR peaks for the enamide proton (δ ~6.0–6.5 ppm) and tetrahydronaphthalene protons (δ ~1.5–2.8 ppm) are critical markers .

Q. Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

- Key Techniques :

- NMR Spectroscopy : Assign protons and carbons in the tetrahydronaphthalene and enamide moieties.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.

- HPLC : Monitor purity, especially for chiral variants (if applicable).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as melting/boiling points are often unreported for novel derivatives .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays : Use cell viability assays (e.g., MTT) to screen for cytotoxicity. Receptor-binding studies (e.g., radioligand displacement) can identify potential targets, leveraging structural similarities to bioactive tetrahydronaphthalene derivatives .

- Pharmacokinetics : Employ liver microsome stability tests and plasma protein binding assays to evaluate metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets. If in vitro activity (e.g., nM affinity) does not translate to in vivo efficacy, investigate bioavailability via pharmacokinetic profiling (e.g., C, AUC) .

- Metabolite Identification : Perform LC-MS/MS to identify active metabolites that may explain discrepancies .

Q. What computational modeling strategies predict the compound’s interactions with biological targets?

- Docking and MD Simulations : Use tools like AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases). Structural data from analogs (e.g., CID 819689, a benzamide derivative) can guide homology modeling .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the enamide) with activity trends to optimize potency .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Catalytic Systems : Test transition-metal catalysts (e.g., Cu(OAc)) and ligands (e.g., BINAP) to enhance regioselectivity, as demonstrated in allylation reactions of tetrahydronaphthalene ketones .

- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., chlorobenzene) to balance reactivity and solubility .

Q. What strategies ensure enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) or synthesize enantiomers via asymmetric catalysis (e.g., chiral amines as auxiliaries) .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How should stability and storage conditions be determined to prevent degradation?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.

- Storage Recommendations : Store under inert gas (N) at −20°C, based on stability data for structurally related sulfonamides and carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。